2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid
Overview
Description
“2-(1-BOC-Pyrrolidin-3-yloxy)pyrimidine-5-boronic acid” is a boronic acid derivative . Its IUPAC name is 2-{[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]oxy}-5-pyrimidinylboronic acid . The compound has a molecular weight of 309.13 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H20BN3O5/c1-13(2,3)22-12(18)17-5-4-10(8-17)21-11-15-6-9(7-16-11)14(19)20/h6-7,10,19-20H,4-5,8H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 309.13 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Synthesis of Peptidomimetics and Amino Acid Analogues : The compound has been used as a building block for synthesizing peptidomimetics and amino acid analogues. It is incorporated as an N-terminal moiety in both solution and solid-phase peptide synthesis, demonstrating its versatility in organic synthesis (Bissyris et al., 2005).
Development of Antitumor Agents : A study demonstrated the synthesis of a library of substituted pyrimidines using a three-component, one-pot reaction. This library was used for screening against human hepatocellular carcinoma cells, indicating the potential of this compound in antitumor applications (Xie et al., 2007).
Role in Synthesis of Nucleoside Analogues : The compound has been involved in the synthesis of pyrrolidin-1-yl derivatives of pyrimidines and purines, which are analogues of 2′,3′-dideoxynucleotides. These analogues are significant in the study of nucleic acids and have potential applications in antiviral therapies (Harnden et al., 1992).
Chemical Synthesis and Drug Discovery : This compound is used in chemical synthesis processes to develop new compounds with potential drug-like properties. Its utilization in combinatorial chemistry helps in speeding up drug discovery, particularly in the generation of pyrimidine-based libraries (Xie et al., 2007).
Antibacterial Applications : Research has been conducted on the synthesis of carbapenems, where lactams and cyclic amines, including pyrrolidine derivatives, are introduced as substituents. These compounds have shown potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria (Ohtake et al., 1997).
Properties
IUPAC Name |
[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxypyrimidin-5-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BN3O5/c1-13(2,3)22-12(18)17-5-4-10(8-17)21-11-15-6-9(7-16-11)14(19)20/h6-7,10,19-20H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITHNJSHQLUWRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC2CCN(C2)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096337-78-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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